Cyclopentylhydrazine trifluoroacetate

Description

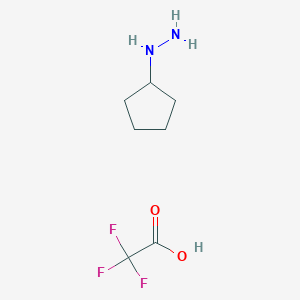

Structure

2D Structure

Properties

Molecular Formula |

C7H13F3N2O2 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

cyclopentylhydrazine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H12N2.C2HF3O2/c6-7-5-3-1-2-4-5;3-2(4,5)1(6)7/h5,7H,1-4,6H2;(H,6,7) |

InChI Key |

XIIKMDCAZPKVJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Cyclopentylhydrazine Trifluoroacetate

Synthetic Routes to Cyclopentylhydrazine (B1295993) Precursors

The initial and crucial phase in the synthesis of cyclopentylhydrazine trifluoroacetate (B77799) is the preparation of the cyclopentylhydrazine precursor. This can be achieved through several synthetic pathways, with the most common methods involving either the introduction of a cyclopentyl ring to a hydrazine (B178648) moiety or the formation of a hydrazine linkage on a cyclopentyl-containing starting material.

Reductive Methodologies for Cyclopentyl Ring Introduction to Hydrazines

Reductive amination stands out as a prominent and versatile method for the synthesis of N-alkylhydrazines. google.comorgosolver.com This approach involves the reaction of a carbonyl compound, in this case, cyclopentanone, with hydrazine, followed by the reduction of the resulting hydrazone intermediate.

The second and definitive step is the reduction of the C=N double bond of the hydrazone to yield cyclopentylhydrazine. A variety of reducing agents can be employed for this transformation. psu.edu Common choices include sodium cyanoborohydride (NaBH₃CN), which is known for its selectivity in reducing imines in the presence of carbonyl groups, and other complex metal hydrides like sodium borohydride (B1222165) (NaBH₄). lifetein.compsu.edu Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as nickel or palladium, is also an effective method. researchgate.netrsc.org

A specific example of a reductive amination approach is the Wolff-Kishner reduction, which traditionally converts ketones to alkanes but involves the formation of a hydrazone intermediate that is subsequently reduced under basic conditions with heat. libretexts.orgnih.govshaalaa.com By modifying the reaction conditions and isolating the hydrazine product before complete reduction to the alkane, this methodology can be adapted for the synthesis of alkylhydrazines.

The selection of the reducing agent and reaction conditions is critical to prevent over-reduction or side reactions. For instance, the use of milder reducing agents is often preferred to avoid the cleavage of the N-N bond in the hydrazine moiety.

| Starting Material | Reagent | Intermediate | Reducing Agent | Product | Reference |

| Cyclopentanone | Hydrazine (H₂NNH₂) | Cyclopentylidenehydrazine | Sodium Cyanoborohydride (NaBH₃CN) | Cyclopentylhydrazine | lifetein.compsu.edu |

| Cyclopentanone | Hydrazine (H₂NNH₂) | Cyclopentylidenehydrazine | Catalytic Hydrogenation (H₂/Ni) | Cyclopentylhydrazine | researchgate.netrsc.org |

Formation of Hydrazine Linkages with Cyclopentyl Moieties

An alternative strategy for the synthesis of cyclopentylhydrazine involves the direct formation of the hydrazine linkage by reacting a cyclopentyl-containing electrophile with a hydrazine source. This method is particularly useful when the corresponding cyclopentyl halide is readily available.

The reaction typically involves the nucleophilic substitution of a leaving group, such as a bromide or chloride, on the cyclopentyl ring by hydrazine or a protected hydrazine derivative. orgosolver.com For instance, cyclopentyl bromide can be reacted with an excess of hydrazine hydrate (B1144303) to form cyclopentylhydrazine. mdpi.comrsc.org The use of an excess of hydrazine is crucial to minimize the formation of di- and tri-substituted products.

To achieve greater control over the alkylation and improve selectivity for the mono-substituted product, protected hydrazine derivatives are often employed. umich.edu For example, tert-butoxycarbonylhydrazine (Boc-hydrazine) can be alkylated with a cyclopentyl halide, followed by the removal of the Boc protecting group under acidic conditions to yield the desired cyclopentylhydrazine. umich.edu This protecting group strategy often leads to higher yields and cleaner reaction profiles. umich.edu

| Starting Material | Reagent | Key Feature | Product | Reference |

| Cyclopentyl Bromide | Hydrazine Hydrate | Excess hydrazine to minimize polysubstitution | Cyclopentylhydrazine | mdpi.comrsc.org |

| Cyclopentyl Bromide | Boc-hydrazine | Protecting group strategy for selective mono-alkylation | N-Boc-cyclopentylhydrazine | umich.edu |

Strategies for Salt Formation with Trifluoroacetic Acid

Once cyclopentylhydrazine has been synthesized, the final step is the formation of the trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong organic acid that readily reacts with basic compounds like hydrazines to form stable salts. researchgate.net

Direct Acid-Base Neutralization and Salt Isolation Techniques

The most straightforward method for preparing cyclopentylhydrazine trifluoroacetate is through a direct acid-base neutralization reaction. orgsyn.org In this procedure, a solution of cyclopentylhydrazine is treated with a stoichiometric amount of trifluoroacetic acid. researchgate.net The reaction is typically performed in a suitable organic solvent, such as diethyl ether, dichloromethane, or ethyl acetate, in which the resulting salt has limited solubility, facilitating its isolation.

Upon mixing the reactants, the trifluoroacetate salt often precipitates out of the solution. The solid product can then be collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and dried under vacuum. The purity of the final salt can be assessed by various analytical techniques, including melting point determination and spectroscopic methods.

Anion Exchange and Related Salt Conversion Methodologies

In some instances, the cyclopentylhydrazine may be initially isolated as a different salt, such as the hydrochloride. In such cases, the trifluoroacetate salt can be prepared through an anion exchange process. lifetein.compeptide.comnih.govaalto.finih.gov This method involves converting the initial salt to the desired trifluoroacetate salt.

One common approach is to use an ion-exchange resin. peptide.com A solution of the cyclopentylhydrazine salt (e.g., hydrochloride) is passed through a column packed with a strong anion exchange resin that has been pre-loaded with trifluoroacetate ions. As the solution passes through the resin, the chloride ions are exchanged for trifluoroacetate ions, yielding a solution of this compound. The desired product can then be isolated by evaporation of the solvent.

Another technique involves a deprotonation/reprotonation cycle. nih.gov The initial salt is treated with a base to liberate the free cyclopentylhydrazine. The free base is then extracted into an organic solvent and subsequently treated with trifluoroacetic acid to form the trifluoroacetate salt, which can then be isolated as described in the direct neutralization method.

| Starting Material | Reagent(s) | Methodology | Product | Reference |

| Cyclopentylhydrazine | Trifluoroacetic Acid (TFA) | Direct Acid-Base Neutralization | This compound | orgsyn.org |

| Cyclopentylhydrazine Hydrochloride | Anion Exchange Resin (TFA form) | Ion Exchange Chromatography | This compound | peptide.comnih.gov |

| Cyclopentylhydrazine Hydrochloride | 1. Base (e.g., NaOH) 2. Trifluoroacetic Acid (TFA) | Deprotonation/Reprotonation | This compound | nih.gov |

Mechanistic Investigations of Organic Reactions Involving Cyclopentylhydrazine Trifluoroacetate

Reaction Pathways and Intermediate Species from the Cyclopentylhydrazine (B1295993) Moiety

The cyclopentylhydrazine portion of the salt is the primary actor in bond-forming and cleavage reactions. Its reactivity is centered around the hydrazine (B178648) functional group, which can participate in a variety of transformations depending on the reaction conditions and the nature of the other reactants.

Cyclopentylhydrazine, like other hydrazine derivatives, is a potent nucleophile due to the lone pair of electrons on its nitrogen atoms. A characteristic reaction is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form hydrazones. libretexts.org, libretexts.org This reaction is a type of condensation reaction, as it involves the joining of two molecules with the elimination of a small molecule, typically water. youtube.com, libretexts.org

A prominent example of the utility of this reactivity is the Wolff-Kishner reduction, where the in situ formed hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. libretexts.org, libretexts.org While cyclopentylhydrazine itself is not the typical reagent for the classical Wolff-Kishner reduction (hydrazine hydrate (B1144303) is), the underlying principles of hydrazone formation are identical.

Table 1: Reactivity of Cyclopentylhydrazine with Carbonyl Compounds

| Reactant | Product Type | Key Intermediate |

|---|---|---|

| Aldehyde | Hydrazone | Carbinolamine |

Hydrazine derivatives can be precursors to radical intermediates, particularly under oxidative conditions or in the presence of certain metal catalysts. nih.gov The oxidation of hydrazines can lead to the formation of a variety of radical species, including hydrazyl radicals and, upon loss of nitrogen, carbon-centered radicals. These reactive intermediates can then participate in a range of subsequent reactions.

While specific studies on cyclopentylhydrazine trifluoroacetate (B77799) in this context are not prevalent, the general reactivity of hydrazines suggests that the cyclopentylhydrazine moiety could form radical intermediates. For instance, in the presence of a one-electron oxidant, the cyclopentylhydrazine could be oxidized to a cyclopentylhydrazyl radical. Further fragmentation of this radical could potentially lead to the formation of a cyclopentyl radical. These types of radical intermediates are known to be involved in various synthetic transformations, including C-H functionalization and addition to double bonds. The specific reaction pathway and the lifetime of these radical species would be highly dependent on the catalytic system employed.

The study of radical reactions involving hydroxyl radicals (OH) with cyclic ketones like cyclopentenone has shown the formation of carbon-centered radical intermediates. nih.gov The addition of the OH radical to the carbon-carbon double bond results in a vinoxy-like radical, which is stabilized by delocalization. nih.gov While not directly involving cyclopentylhydrazine, this illustrates the types of radical intermediates that can form from cyclopentyl-containing structures under oxidative conditions.

The stereochemical outcome of reactions involving the cyclopentyl ring of cyclopentylhydrazine is influenced by the conformational preferences of the ring. Cyclopentane (B165970) itself is not planar and adopts puckered conformations, such as the envelope and twist forms, to alleviate angle and torsional strain. youtube.com When a substituent is present, as in cyclopentylhydrazine, the conformational landscape becomes more complex.

In reactions where a new stereocenter is formed on the cyclopentyl ring, the transition state geometry plays a critical role in determining the diastereoselectivity of the reaction. For reactions involving cyclic systems, chair-like and boat-like transition states are often invoked to explain the observed stereochemical outcomes. masterorganicchemistry.com, youtube.com, youtube.com While the term "chair" is most famously associated with cyclohexane, analogous low-energy "pseudo-chair" conformations can be considered for five-membered rings in transition states. youtube.com, masterorganicchemistry.com

The relative energies of these transition states are influenced by steric and electronic factors. For instance, in a diastereoselective addition to a cyclopentyl-derived substrate, the incoming reagent will preferentially attack from the less sterically hindered face. The cyclopentyl ring in the transition state will adopt a conformation that minimizes unfavorable steric interactions, such as 1,3-diaxial-like interactions in a pseudo-chair model. youtube.com The specific diastereomeric pathway favored would depend on the nature of the reactants, the catalyst, and the reaction conditions.

Applications of Cyclopentylhydrazine Trifluoroacetate As a Building Block in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The hydrazine (B178648) functional group of cyclopentylhydrazine (B1295993) trifluoroacetate (B77799) is a key synthon for the assembly of various nitrogen-containing rings, which are prevalent in pharmaceuticals and other biologically active compounds.

Pyrazole (B372694) Ring Formation via Condensation Reactions

A cornerstone application of cyclopentylhydrazine and its salts is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms. The most common and well-established method for this transformation is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. uniovi.esnih.gov

In this reaction, cyclopentylhydrazine acts as the dinucleophilic component, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. The initial reaction typically forms a hydrazone intermediate, which then undergoes an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring. The reaction of a monosubstituted hydrazine, such as cyclopentylhydrazine, with an unsymmetrical β-diketone can potentially lead to a mixture of two regioisomeric pyrazoles. nih.gov

The general mechanism for this reaction involves the following key steps:

Nucleophilic attack of one of the nitrogen atoms of cyclopentylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.

Formation of a carbinolamine intermediate.

Dehydration to form a hydrazone.

Intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group.

Formation of a five-membered cyclic intermediate (a pyrazoline derivative).

Aromatization, often through the elimination of a molecule of water, to form the stable pyrazole ring.

The use of cyclopentylhydrazine in this reaction directly installs a cyclopentyl group at the N1 position of the pyrazole ring, a structural motif found in various bioactive molecules. While specific examples detailing the use of the trifluoroacetate salt are not prevalent in readily available literature, the acidic nature of the salt could potentially catalyze the condensation and dehydration steps of the reaction.

Table 1: Examples of 1,3-Dicarbonyl Compounds Used in Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Type |

| Acetylacetone | 1-Cyclopentyl-3,5-dimethylpyrazole |

| Benzoylacetone | 1-Cyclopentyl-3-methyl-5-phenylpyrazole or 1-Cyclopentyl-5-methyl-3-phenylpyrazole |

| Dibenzoylmethane | 1-Cyclopentyl-3,5-diphenylpyrazole |

| Ethyl acetoacetate | 1-Cyclopentyl-3-methyl-5-pyrazolone |

This table represents generalized outcomes based on the principles of the Knorr pyrazole synthesis.

Quinoxalinone Functionalization and C3-Alkylation

While direct functionalization of quinoxalinones with cyclopentylhydrazine trifluoroacetate is not extensively documented, the synthesis of the quinoxaline (B1680401) core itself often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. acgpubs.orgmdpi.com Although not a direct application of the hydrazine, this highlights the importance of condensation reactions in building such heterocyclic systems.

The C3-alkylation of quinoxalin-2(1H)-ones is a significant transformation for modifying their biological activity. nih.gov While methods exist for this alkylation, the use of this compound for this specific purpose is not a standard or reported method. Such a reaction would likely require a novel activation strategy to generate a reactive cyclopentyl species from the hydrazine.

Synthesis of other Azole and Azine Systems

The reactivity of the hydrazine moiety in cyclopentylhydrazine makes it a potential precursor for a variety of other nitrogen-containing heterocycles beyond pyrazoles. Hydrazine derivatives are known to be key building blocks in the synthesis of various azoles and azines.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the Pellizzari reaction, which involves the condensation of an acylhydrazine with an amide. nih.gov While this would require prior acylation of cyclopentylhydrazine, it represents a potential pathway to cyclopentyl-substituted triazoles. The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides with alkynes. nih.gov

Pyridazines: These six-membered heterocycles can be synthesized by reacting hydrazines with 1,4-dicarbonyl compounds. This offers a potential route to cyclopentyl-substituted pyridazines. The reaction of hydrazine hydrate (B1144303) with dicarbonyl 1,2,3-triazoles is also a known method for constructing 1,2,3-triazolo[4,5-d]pyridazines. nih.gov

While the general reactivity patterns of hydrazines suggest these syntheses are feasible with cyclopentylhydrazine, specific examples utilizing this compound are not prominently reported in the literature.

Introduction of the Cyclopentyl Moiety into Advanced Molecular Architectures

The primary role of this compound in this context is to serve as a nucleophilic source for the direct incorporation of the N-cyclopentylhydrazinyl or, after subsequent transformations, the cyclopentyl group itself. The cyclopentyl group is a common substituent in medicinal chemistry, often improving the pharmacokinetic profile of a drug candidate by increasing its lipophilicity and metabolic stability.

The reaction of cyclopentylhydrazine with various electrophiles allows for the attachment of the cyclopentyl group to a wide range of molecular scaffolds. For instance, its reaction with aldehydes and ketones yields the corresponding N-cyclopentylhydrazones. These hydrazones can be stable final products or can serve as intermediates for further reactions.

Stereochemical Control and Diastereoselective Outcomes in Reactions Utilizing the Compound

The use of a chiral hydrazine in a reaction can lead to stereoselective outcomes. If cyclopentylhydrazine were to be used in a reaction that generates a new stereocenter, and if the cyclopentyl group itself contained a chiral center (e.g., a substituted cyclopentyl ring), then diastereomeric products could be formed in unequal amounts.

For instance, the synthesis of chiral pyrazoles has been achieved through the reaction of terminal alkynes with α-chiral tosylhydrazones. uniovi.es This proceeds through a cascade reaction involving a 1,3-dipolar cycloaddition followed by a uniovi.esacs.org-sigmatropic rearrangement. The chirality of the starting hydrazone influences the stereochemistry of the final pyrazole product.

While cyclopentylhydrazine itself is achiral, the principles of asymmetric synthesis suggest that if a chiral derivative of cyclopentylhydrazine were used, it could induce stereoselectivity in the products. The development of chiral hydrazine reagents is an active area of research for applications in the asymmetric synthesis and separation of chiral compounds. uniovi.es

Studies on Structural Diversification and Derivatization from Cyclopentylhydrazine Scaffolds

Synthesis of N-Alkylated and N-Acylated Cyclopentylhydrazine (B1295993) Derivatives

The nitrogen atoms of the hydrazine (B178648) group in cyclopentylhydrazine serve as primary sites for derivatization through alkylation and acylation reactions. These modifications are fundamental in modulating the electronic and steric properties of the molecule, which can significantly influence its biological activity and chemical reactivity.

N-Alkylation of cyclopentylhydrazine can be achieved through several established synthetic methodologies. One common approach is reductive amination, where cyclopentylhydrazine is reacted with an aldehyde or ketone in the presence of a reducing agent. An efficient method for the direct reductive alkylation of various hydrazine derivatives utilizes α-picoline-borane, which has been successfully applied to the synthesis of active pharmaceutical ingredients. nih.govorganic-chemistry.org This one-pot procedure avoids the isolation of hydrazone intermediates and employs less toxic reagents, making it suitable for broader applications. nih.govorganic-chemistry.org Another strategy involves the direct reaction with alkyl halides. To control the degree of alkylation and prevent the formation of mixtures, a protection-alkylation-deprotection sequence is often employed. For instance, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), followed by selective alkylation of the unprotected nitrogen. organic-chemistry.org

Interactive Table 1: Hypothetical N-Alkylation of Cyclopentylhydrazine

| Entry | Alkylating Agent | Reagent/Catalyst | Product Structure | Notes |

| 1 | Cyclohexanone | α-Picoline-borane | N-Cyclohexyl-N'-cyclopentylhydrazine | Direct reductive amination. |

| 2 | Benzyl bromide | K₂CO₃, CH₃CN | N-Benzyl-N'-cyclopentylhydrazine | Direct alkylation. |

| 3 | 1. Boc₂O2. NaH, Benzyl bromide3. TFA | Boc protection, then alkylation | N-Benzyl-N'-cyclopentylhydrazine | Selective mono-alkylation via protected intermediate. |

| 4 | Acetone | NaBH(OAc)₃ | N-Isopropyl-N'-cyclopentylhydrazine | Reductive amination. |

N-Acylation of cyclopentylhydrazine introduces an amide functionality, which can act as a key structural element and a hydrogen bond donor/acceptor. N-acylhydrazones, formed from the condensation of hydrazides with aldehydes or ketones, are stable compounds that have been extensively studied. The acylation of cyclopentylhydrazine can be readily accomplished by reacting it with acyl chlorides or anhydrides, often in the presence of a base to neutralize the generated acid. This reaction is typically high-yielding and provides access to a wide range of N-acylcyclopentylhydrazine derivatives. These derivatives can serve as precursors for more complex molecules, including various heterocyclic systems.

Interactive Table 2: Hypothetical N-Acylation of Cyclopentylhydrazine

| Entry | Acylating Agent | Base | Product Structure | Notes |

| 1 | Acetyl chloride | Pyridine | N-Acetyl-N'-cyclopentylhydrazine | Standard acylation. |

| 2 | Benzoyl chloride | Triethylamine | N-Benzoyl-N'-cyclopentylhydrazine | Schotten-Baumann conditions. |

| 3 | Acetic anhydride | None (or catalytic acid) | N-Acetyl-N'-cyclopentylhydrazine | High-yielding acylation. |

| 4 | Phenyl isocyanate | None | 4-Cyclopentyl-1-phenylsemicarbazide | Formation of a semicarbazide (B1199961) derivative. |

Functionalization of the Cyclopentyl Ring System in Derived Compounds

Beyond modifications at the hydrazine moiety, the cyclopentyl ring itself presents opportunities for functionalization, allowing for the introduction of additional substituents that can fine-tune the molecule's properties. Direct C-H functionalization of cycloalkanes has emerged as a powerful tool in organic synthesis. nih.gov

Recent advances have demonstrated the palladium-catalyzed transannular γ-arylation of cycloalkane carboxylic acids, including those with a cyclopentane (B165970) ring. nih.gov This methodology showcases the possibility of selectively activating and functionalizing specific C-H bonds within the ring, guided by a directing group. nih.gov For a cyclopentylhydrazine derivative, one of the hydrazine nitrogens could be acylated with a directing group to facilitate a similar transformation. Alternatively, functionalization can be achieved by starting with a pre-functionalized cyclopentane derivative, such as cyclopentanone, and building the hydrazine moiety onto it. google.com The synthesis of various 1,2,3,4,5-functionalized cyclopentane derivatives highlights the rich chemistry available for modifying the cyclopentane core. beilstein-journals.orgnih.gov

Interactive Table 3: Hypothetical Functionalization of a Cyclopentylhydrazine Derivative

| Entry | Starting Material | Reagent/Catalyst | Transformation | Product Type |

| 1 | N-Benzoyl-N'-cyclopentylhydrazine | Pd(OAc)₂, Ligand, Ar-I | C-H Arylation | Arylated cyclopentyl ring |

| 2 | Cyclopentanone | 1. Hydrazine2. Reduction | Hydrazone formation and reduction | Cyclopentylhydrazine |

| 3 | Substituted Cyclopentanone | Hydrazine hydrate (B1144303) | Synthesis from functionalized ketone | Substituted cyclopentylhydrazine |

| 4 | Cyclopentene | 1. Epoxidation2. Ring opening with hydrazine | Epoxidation and nucleophilic opening | Hydroxylated cyclopentylhydrazine |

Strategic Incorporation of Trifluoromethyl Groups into Target Molecules via Trifluoroacetate (B77799) Chemistry

The trifluoromethyl (CF₃) group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The trifluoroacetate anion in cyclopentylhydrazine trifluoroacetate primarily serves as a counter-ion to form a stable, crystalline salt. However, trifluoroacetic acid (TFA) and its derivatives have also been explored as sources for the trifluoromethyl group itself. sioc-journal.cnacs.orgnih.govnih.govchemistryviews.org

Recent research has focused on the development of methods for the trifluoromethylation of arenes and heteroarenes using TFA as an inexpensive and readily available CF₃ source. acs.orgnih.govchemistryviews.org One innovative approach combines electrochemistry and photochemistry to facilitate the oxidative decarboxylation of TFA, generating trifluoromethyl radicals that can then add to aromatic rings. acs.orgnih.govchemistryviews.org This method avoids the need for harsh oxidants. acs.orgnih.gov Another photo-driven catalytic process uses Rh-modified TiO₂ nanoparticles to achieve the C-H trifluoromethylation of (hetero)arenes with TFA. nih.gov These methodologies could be strategically applied to cyclopentylhydrazine derivatives that have been functionalized with an aromatic ring, as described in the previous section, to install a trifluoromethyl group.

Interactive Table 4: Literature Precedents for Trifluoromethylation using TFA

| Entry | Substrate Type | Method | Catalyst/Conditions | Yield | Reference |

| 1 | (Hetero)arenes | Electrophotochemical | Catalyst- and oxidant-free, LED light | Moderate to good | acs.orgnih.govchemistryviews.org |

| 2 | (Hetero)arenes | Photo-driven | 0.1 wt% Rh/anatase TiO₂ NPs, 365 nm UV | Good | nih.gov |

| 3 | Arenes | Photochemical with oxidant | Rh-modified TiO₂, Na₂S₂O₈ | Not specified | acs.org |

Computational and Theoretical Chemistry Studies of Cyclopentylhydrazine Trifluoroacetate Reactivity and Structure

Quantum Chemical Modeling for Reaction Mechanism Elucidation

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving cyclopentylhydrazine (B1295993) trifluoroacetate (B77799). By employing methods such as Density Functional Theory (DFT), chemists can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most probable reaction pathways.

For instance, in reactions such as N-alkylation or acylation, which are common for hydrazine (B178648) derivatives, quantum chemical calculations can determine the activation energies for different potential routes. scholaris.caresearchgate.net This allows for a comparison of the feasibility of various mechanisms under different conditions. The trifluoroacetate counterion can also be explicitly included in these models to understand its role in stabilizing or participating in the reaction.

Research findings on related hydrazine derivatives indicate that the reaction mechanism can be significantly influenced by the nature of the substituents. mdpi.com For example, the reaction of a hydrazine derivative with an electrophile can proceed through a one-step concerted mechanism or a multi-step mechanism involving a stable intermediate. mdpi.com Computational models can distinguish between these pathways by locating the corresponding transition states and intermediates on the potential energy surface.

Table 1: Calculated Activation Energies for a Hypothetical Reaction of Cyclopentylhydrazine

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Concerted Pathway | Bonds forming and breaking simultaneously | 25.3 |

| Stepwise Pathway (Intermediate 1) | Formation of a cationic intermediate | 18.7 |

| Stepwise Pathway (Intermediate 2) | Rearrangement of the intermediate | 12.1 |

Note: The data in this table is illustrative and based on typical values for similar reactions studied computationally.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of cyclopentylhydrazine trifluoroacetate is fundamental to its reactivity. Computational methods provide a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical behavior. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), offer quantitative measures of a molecule's reactivity. ekb.eg

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Table 2: Calculated Reactivity Descriptors for Cyclopentylhydrazine

| Descriptor | Value (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | 1.23 |

| Chemical Hardness (η) | 4.89 |

| Global Softness (S) | 0.20 |

| Electronegativity (χ) | 3.66 |

| Electrophilicity Index (ω) | 1.37 |

Note: The data in this table is illustrative and based on typical values for similar hydrazine derivatives studied computationally. ekb.egimist.ma

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to its reactive sites. mdpi.com

Molecular Dynamics Simulations of Solvent and Counterion Effects on Reaction Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into the effects of the solvent and counterions on reaction systems. For this compound, MD simulations can model how the trifluoroacetate counterion and surrounding solvent molecules interact with the cyclopentylhydrazine cation.

These simulations can reveal the structure of the solvent shell around the cation and anion, and how this structure changes during a chemical reaction. The explicit inclusion of solvent molecules is crucial, as they can stabilize transition states and intermediates, thereby altering the reaction kinetics and thermodynamics.

The trifluoroacetate counterion's position and orientation relative to the cyclopentylhydrazine cation can also be tracked over time. This is important for understanding ion pairing effects, which can influence the reactivity of the hydrazine moiety. For example, a tightly bound counterion might sterically hinder the approach of a reactant to the nitrogen atoms.

Emerging Research Directions and Perspectives for Cyclopentylhydrazine Trifluoroacetate in Chemical Sciences

Development of Novel Synthetic Transformations and Reaction Scopes

The primary area of exploration for cyclopentylhydrazine (B1295993) trifluoroacetate (B77799) lies in its application in novel synthetic transformations, most notably as a precursor in reactions analogous to the Fischer indole (B1671886) synthesis. wikipedia.orgnumberanalytics.com The Fischer indole synthesis is a robust and widely used method for the preparation of indoles, which are prevalent in pharmaceuticals and natural products. wikipedia.orgmdpi.com The reaction typically involves the acid-catalyzed reaction of a hydrazine (B178648) with a ketone or aldehyde. wikipedia.org

In this context, cyclopentylhydrazine trifluoroacetate could serve as a direct source of cyclopentylhydrazine. The trifluoroacetic acid salt form can offer advantages in terms of stability and handling compared to the free base. The development of novel transformations could involve reacting cyclopentylhydrazine, generated in situ from its trifluoroacetate salt, with a variety of carbonyl compounds to access new cyclopentyl-substituted indoles.

Furthermore, research is being directed towards the use of N-trifluoroacetylated hydrazine derivatives, which have been shown to facilitate milder reaction conditions in Fischer-type cyclizations. organic-chemistry.org This suggests a potential dual role for this compound, where it could either be used directly as an acid catalyst and hydrazine source, or be chemically modified to an N-trifluoroacetyl cyclopentylhydrazine. This N-acyl derivative could then undergo cyclization under neutral or even basic conditions, expanding the scope of compatible functional groups in the carbonyl partner.

A potential area of investigation is the three-component Fischer indole synthesis, where a nitrile and an organometallic reagent generate a metalloimine intermediate that then reacts with the hydrazine. nih.gov Utilizing this compound in such a one-pot process could provide an efficient route to highly substituted cyclopentyl-indoles.

The table below outlines potential novel synthetic transformations for this compound based on established methodologies for related compounds.

| Transformation | Potential Reactants | Potential Product Class | Key Features |

| Fischer Indole Synthesis | Ketones, Aldehydes | Cyclopentyl-substituted indoles | Acid-catalyzed cyclization, formation of heterocyclic core |

| Milder Indole Synthesis | (after conversion to N-trifluoroacetyl derivative) | Cyclopentyl-substituted indoles | Milder reaction conditions, broader functional group tolerance |

| Three-Component Synthesis | Nitriles, Organometallic reagents | Multiply-substituted cyclopentyl-indoles | One-pot efficiency, increased molecular complexity |

| Synthesis of other heterocycles | Diketones, other bifunctional electrophiles | Fused heterocyclic systems | Exploration of new ring systems beyond indoles |

Exploration of Alternative Catalytic Systems and Promoters

The traditional Fischer indole synthesis relies on Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com While effective, these catalysts can be harsh and may not be compatible with sensitive functional groups. A significant area of emerging research is the exploration of alternative and milder catalytic systems for reactions involving hydrazine derivatives.

For transformations utilizing this compound, the trifluoroacetic acid generated in situ could itself act as the catalyst. However, for more controlled or asymmetric transformations, other catalytic systems are being investigated. These include:

Chiral Brønsted Acids: Chiral phosphoric acids have emerged as powerful catalysts for enantioselective versions of reactions like the Pictet-Spengler reaction and could be applied to cyclizations involving cyclopentylhydrazine derivatives to induce stereoselectivity.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-arylhydrazones, which are intermediates in the Fischer indole synthesis. wikipedia.org This opens up the possibility of using this compound in palladium-catalyzed multi-component reactions.

Heterogeneous Catalysts: The use of solid-supported acid catalysts, such as acidic resins or zeolites, could simplify product purification and catalyst recovery, making the synthesis more environmentally friendly and amenable to continuous processing.

The table below summarizes potential alternative catalytic systems for reactions involving this compound.

| Catalyst Type | Specific Examples | Potential Advantages |

| Chiral Brønsted Acids | Chiral Phosphoric Acids | Enantioselectivity, milder conditions |

| Transition Metal Catalysts | Palladium complexes | Milder conditions, broader substrate scope, potential for novel disconnections |

| Heterogeneous Acid Catalysts | Acidic Resins (e.g., Amberlyst), Zeolites | Ease of separation, catalyst recycling, suitability for flow chemistry |

| Lewis Acids | Scandium triflate, Bismuth triflate | Milder than traditional Lewis acids, high catalytic activity |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.govsoci.org The integration of reactions involving this compound into flow chemistry platforms is a promising research direction.

The Fischer indole synthesis has been successfully adapted to flow conditions, often demonstrating higher yields and shorter reaction times compared to batch processing. durham.ac.uk this compound, being a salt, may have favorable solubility in polar solvents commonly used in flow chemistry.

A typical flow setup would involve pumping a solution of this compound and a carbonyl compound through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. durham.ac.uk This allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization of reaction conditions.

The use of in-line purification techniques, such as scavenger resins or liquid-liquid extraction modules, can be integrated into the flow system to afford clean product streams, minimizing the need for traditional batch workups. durham.ac.uk This is particularly advantageous for the synthesis of compound libraries for drug discovery or materials science applications.

Furthermore, the automation of flow synthesis setups allows for the rapid exploration of a wide range of reaction parameters and substrates. soci.org This can accelerate the discovery of novel transformations and the optimization of existing ones involving this compound. The data generated from these automated experiments can also be used to build predictive models for reaction outcomes.

The table below highlights the potential benefits of integrating this compound chemistry into flow platforms.

| Flow Chemistry Aspect | Advantage for this compound Chemistry | Example Application |

| Precise Reaction Control | Improved yields and selectivities, enhanced safety. | Optimization of the Fischer indole synthesis by systematically varying temperature and residence time. |

| Heterogeneous Catalysis | Simplified purification, continuous operation. | Passing a solution of reactants through a packed-bed reactor containing an acidic resin. |

| In-line Purification | Reduced workup time, direct generation of pure compounds. | Using a scavenger resin to remove unreacted starting materials or byproducts. |

| Automation & High-Throughput Screening | Rapid discovery of new reactions and optimal conditions. | Automated synthesis of a library of cyclopentyl-indoles for biological screening. |

Q & A

Q. What are the recommended synthetic methodologies for Cyclopentylhydrazine trifluoroacetate?

this compound can be synthesized via coupling reactions using cyclopentylhydrazine with trifluoroacetic acid (TFA) derivatives. A validated approach involves activating the hydrazine moiety with TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) in the presence of triethylamine (TEA) in dichloromethane (DCM). This method ensures efficient nucleophilic attack and salt formation . Purity can be enhanced by recrystallization in anhydrous solvents, followed by lyophilization to isolate the trifluoroacetate salt.

Q. What solvent systems are optimal for dissolving this compound?

The compound is highly polar due to its trifluoroacetate counterion. Use polar aprotic solvents like DCM or acetone (0.5 mL solvent per 1–5 mg compound) for derivatization or reaction setups. For aqueous solubility, dilute in acidic buffers (pH < 3) to prevent hydrolysis .

Advanced Research Questions

Q. How do environmental factors influence the stability of this compound in long-term studies?

Trifluoroacetate (TFA) is environmentally persistent, with half-lives exceeding 10 years in groundwater. Design stability studies under varied conditions:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) from 25°C to 300°C to identify decomposition thresholds.

- Photolytic Degradation: Expose samples to UV-Vis light (254–365 nm) and monitor TFA release via IC.

- Hydrolytic Resistance: Test in buffered solutions (pH 2–12) at 40°C for 30 days. TFA’s stability in snow/ice matrices (0.2–0.5 ppb detection limits) suggests low reactivity in cold, neutral environments .

Q. How can researchers resolve contradictions in analytical data for this compound?

Discrepancies in quantification (e.g., TFA levels in precipitation vs. synthetic samples) often arise from:

- Sample Preparation: Preconcentration steps (e.g., solid-phase extraction) may introduce artifacts. Validate with isotope-dilution mass spectrometry (IDMS) using deuterated TFA (TFA-d) as an internal standard .

- Matrix Effects: Environmental samples (e.g., snow, biological fluids) require matrix-matched calibration. For example, Antarctic snow TFA levels (0.5 ppb) differ from urban rainwater due to atmospheric HFC degradation .

Q. What role does this compound play in drug discovery pipelines?

The hydrazine moiety facilitates:

- Schiff Base Formation: React with carbonyl groups in target molecules (e.g., peptide aldehydes) to generate bioactive conjugates.

- Metal Chelation: Coordinate transition metals (e.g., Cu²⁺) for catalytic applications. In oncology, analogous hydrazine derivatives (e.g., Procarbazine) are alkylating agents, suggesting potential for DNA-targeted therapies .

Q. How can this compound be integrated into nanoparticle synthesis?

Trifluoroacetate salts are precursors in upconversion nanoparticle (UCNP) synthesis. Example protocol:

- Combine with rare-earth trifluoroacetates (e.g., Yb³⁺, Er³⁺) in oleic acid/octadecene.

- Degas at 120°C under argon, then heat to 330°C for nucleation.

- The trifluoroacetate ligand decomposes thermally, yielding pure NaYF₄-based UCNPs .

Data Contradiction and Validation Strategies

Q. Why do TFA concentrations vary across environmental and synthetic studies?

- Source Variability: Atmospheric TFA originates from HFC-134a degradation (urban) vs. natural sources (remote regions) .

- Analytical Bias: IC may underestimate TFA in organic-rich matrices (e.g., soil) due to co-eluting anions. Cross-validate with ¹⁹F NMR (δ = -75 to -80 ppm for TFA) .

Q. What experimental controls are critical for hydrazine-based reaction reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.